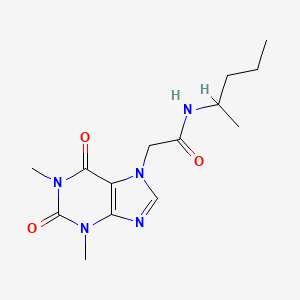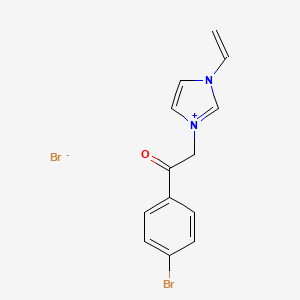![molecular formula C15H9F3N6 B5166949 N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B5166949.png)
N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE: is a complex organic compound that belongs to the class of tetrazoloquinoxalines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazoloquinoxaline moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)aniline with a suitable tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and amine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
- 4-(Trifluoromethyl)pyridine
- N-Phenyl-bis(trifluoromethylsulfonyl)imide
Uniqueness
N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE stands out due to its unique combination of a trifluoromethyl group and a tetrazoloquinoxaline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]tetrazolo[1,5-a]quinoxalin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N6/c16-15(17,18)9-4-3-5-10(8-9)19-13-14-21-22-23-24(14)12-7-2-1-6-11(12)20-13/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMNJFHNEROPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methoxypiperidine](/img/structure/B5166874.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5166890.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5166902.png)
![4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5166910.png)
![(5E)-5-[[5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5166912.png)
![2-(2,4-Dinitrophenoxy)benzo[de]isoquinoline-1,3-dione](/img/structure/B5166920.png)
![N-[3-(METHYLSULFANYL)PHENYL]-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5166922.png)

![1-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydro-3-quinolinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5166951.png)
![1-{1-[4-(methylthio)benzyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5166957.png)

![1-allyl-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5166968.png)
![1-(3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5166972.png)

